molecular formula C13H19NO B14829752 4-Cyclopropoxy-3-ethyl-N,N-dimethylaniline

4-Cyclopropoxy-3-ethyl-N,N-dimethylaniline

Katalognummer: B14829752
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: WASTVDGXZZJNMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-3-ethyl-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It features a cyclopropoxy group, an ethyl group, and a dimethylamino group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-ethyl-N,N-dimethylaniline can be achieved through several synthetic routes. One common method involves the alkylation of aniline derivatives. For instance, the reaction of 4-cyclopropoxy-3-ethyl-aniline with dimethyl sulfate in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent like toluene or ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the process may be optimized for temperature, pressure, and reaction time to maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropoxy-3-ethyl-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated aniline derivatives.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-3-ethyl-N,N-dimethylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-3-ethyl-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropoxy and ethyl groups contribute to its overall hydrophobicity and molecular stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Dimethylaniline: A simpler derivative with only a dimethylamino group attached to the benzene ring.

    4-Ethynyl-N,N-dimethylaniline: Contains an ethynyl group instead of a cyclopropoxy group.

    3-Cyclopropoxy-4-ethyl-N,N-dimethylaniline: A positional isomer with the cyclopropoxy and ethyl groups in different positions.

Uniqueness

4-Cyclopropoxy-3-ethyl-N,N-dimethylaniline is unique due to the presence of both cyclopropoxy and ethyl groups, which impart distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C13H19NO

Molekulargewicht

205.30 g/mol

IUPAC-Name

4-cyclopropyloxy-3-ethyl-N,N-dimethylaniline

InChI

InChI=1S/C13H19NO/c1-4-10-9-11(14(2)3)5-8-13(10)15-12-6-7-12/h5,8-9,12H,4,6-7H2,1-3H3

InChI-Schlüssel

WASTVDGXZZJNMR-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=CC(=C1)N(C)C)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.